molecular formula C17H27N3O3 B12172679 N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12172679
M. Wt: 321.4 g/mol
InChI Key: AAJNWKMANDKPIQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves a multi-step process. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form an intermediate compound. This intermediate is then reacted with N-cyclohexyl-2-chloroacetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

N-cyclohexyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C17H27N3O3/c1-19-16(23)20(15(22)17(19)10-6-3-7-11-17)12-14(21)18-13-8-4-2-5-9-13/h13H,2-12H2,1H3,(H,18,21)

InChI Key

AAJNWKMANDKPIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3CCCCC3

Origin of Product

United States

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